Ebmi-13B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Ethylenebis(2-methyl-1H-imidazole) is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two imidazole rings connected by an ethylene bridge, with each imidazole ring substituted with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethylenebis(2-methyl-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-methylimidazole with ethylene dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 4,4’-Ethylenebis(2-methyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4’-Ethylenebis(2-methyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole rings can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
4,4’-Ethylenebis(2-methyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a component in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 4,4’-Ethylenebis(2-methyl-1H-imidazole) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by interacting with the active site. The ethylene bridge and methyl groups enhance its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but with an ethyl group instead of an ethylene bridge.
4-Methylimidazole: Lacks the ethylene bridge and has only one imidazole ring.
2-Methylimidazole: Similar but without the ethylene bridge and with only one imidazole ring.
Uniqueness
4,4’-Ethylenebis(2-methyl-1H-imidazole) is unique due to its ethylene bridge connecting two imidazole rings, which imparts distinct chemical and physical properties. This structure allows for enhanced stability and reactivity compared to its simpler counterparts .
Properties
CAS No. |
21202-53-9 |
---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 |
IUPAC Name |
2-methyl-5-[2-(2-methyl-1H-imidazol-5-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
LHALMCZSDHJVTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCC2=CN=C(N2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EBMI-13B; EBMI 13B; EBMI13B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.